Boc-Sec(pMeBzl)-OH
Overview
Description
Boc-Sec(pMeBzl)-OH: is a compound used in peptide synthesis. It is a derivative of selenocysteine, which is an amino acid containing selenium. The compound is protected by a tert-butoxycarbonyl (Boc) group and a para-methylbenzyl (pMeBzl) group, which help in preventing unwanted reactions during peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Synthesis of Boc-Sec(pMeBzl)-OH: typically involves the protection of selenocysteine with a tert-butoxycarbonyl group and a para-methylbenzyl group. The process begins with the reaction of selenocysteine with tert-butoxycarbonyl anhydride in the presence of a base such as triethylamine. This step results in the formation of Boc-protected selenocysteine.
The para-methylbenzyl group: is then introduced by reacting Boc-protected selenocysteine with para-methylbenzyl chloride in the presence of a base like sodium hydride. The reaction is typically carried out in an organic solvent such as dimethylformamide.
Industrial Production Methods:
- Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Boc-Sec(pMeBzl)-OH can undergo oxidation to form diselenide bonds, which are important in the stabilization of peptide structures.
Reduction: The compound can be reduced to free selenocysteine by removing the Boc and para-methylbenzyl protecting groups.
Substitution: The para-methylbenzyl group can be substituted with other protecting groups or functional groups to modify the properties of the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in aqueous or organic solvents.
Reduction: Trifluoroacetic acid or hydrogenation in the presence of a palladium catalyst.
Substitution: Various alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Diselenide-bridged peptides.
Reduction: Free selenocysteine.
Substitution: Modified selenocysteine derivatives.
Scientific Research Applications
Chemistry:
- Boc-Sec(pMeBzl)-OH is used in the synthesis of peptides and proteins, particularly those containing selenocysteine residues. It allows for the selective incorporation of selenocysteine into peptides, which can be used to study the role of selenium in biological systems.
Biology:
- The compound is used in the study of selenoproteins, which are proteins that contain selenocysteine. These proteins are involved in various biological processes, including antioxidant defense and redox regulation.
Medicine:
- Research involving this compound has potential applications in the development of therapeutic peptides and proteins. Selenocysteine-containing peptides have been investigated for their antioxidant properties and potential use in treating diseases related to oxidative stress.
Industry:
- In the pharmaceutical industry, this compound is used in the synthesis of peptide-based drugs. Its ability to introduce selenocysteine into peptides makes it valuable for creating novel therapeutics with enhanced stability and activity.
Mechanism of Action
Molecular Targets and Pathways:
- Boc-Sec(pMeBzl)-OH exerts its effects by incorporating selenocysteine into peptides and proteins. Selenocysteine is known as the 21st amino acid and is incorporated into proteins via a unique mechanism involving a specific transfer RNA and a specialized elongation factor.
- The presence of selenium in selenocysteine allows these peptides and proteins to participate in redox reactions, which are crucial for maintaining cellular homeostasis and protecting against oxidative damage.
Comparison with Similar Compounds
Boc-Sec-OH: A simpler derivative of selenocysteine without the para-methylbenzyl group.
Boc-Cys(pMeBzl)-OH: A cysteine derivative with similar protecting groups but containing sulfur instead of selenium.
Boc-Sec(Mob)-OH: Another selenocysteine derivative with a different protecting group (methoxybenzyl).
Uniqueness:
- Boc-Sec(pMeBzl)-OH is unique due to the combination of the tert-butoxycarbonyl and para-methylbenzyl protecting groups, which provide enhanced stability and selectivity during peptide synthesis. The presence of selenium in selenocysteine also imparts unique redox properties that are not found in sulfur-containing cysteine derivatives.
Properties
IUPAC Name |
3-[(4-methylphenyl)methylselanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4Se/c1-11-5-7-12(8-6-11)9-22-10-13(14(18)19)17-15(20)21-16(2,3)4/h5-8,13H,9-10H2,1-4H3,(H,17,20)(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYCRDJVKMSGEAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C[Se]CC(C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4Se | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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